Thiazolo[5,4-d]isothiazol-5-amine
Description
Properties
CAS No. |
177162-41-3 |
|---|---|
Molecular Formula |
C4H3N3S2 |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
[1,2]thiazolo[5,4-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C4H3N3S2/c5-4-7-3-2(8-4)1-6-9-3/h1H,(H2,5,7) |
InChI Key |
ZZZUHCINCFZFAR-UHFFFAOYSA-N |
SMILES |
C1=NSC2=C1SC(=N2)N |
Canonical SMILES |
C1=NSC2=C1SC(=N2)N |
Synonyms |
Thiazolo[5,4-d]isothiazol-5-amine |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolo 5,4 D Isothiazol 5 Amine and Its Core Scaffolds
Strategies for the Construction of the Thiazolo[5,4-d]isothiazole (B575697) Ring System
The synthesis of the fused thiazolo[5,4-d]isothiazole ring system can be achieved through several strategic approaches, including ring transformations, multicomponent reactions, and various cyclization and condensation reactions.
Ring Transformation Reactions of 5,5′-Bi(1,2,3-dithiazolylidenes)
A notable method for the synthesis of the isothiazolo[5,4-d]isothiazole core involves the ring transformation of 5,5′-bi(1,2,3-dithiazolylidenes). mdpi.comnih.govresearchgate.net This approach can proceed through either thermal or thiophile-mediated pathways.
Thermolysis of 4,4′-disubstituted-5,5′-bi(1,2,3-dithiazolylidenes) can yield the corresponding 3,6-disubstituted isothiazolo[5,4-d]isothiazoles. mdpi.comnih.gov For instance, the thermolysis of 4,4′-dichloro- and 4,4′-diaryl-5,5′-bi(1,2,3-dithiazolylidenes) provides the respective 3,6-dichloro- and 3,6-diaryl-isothiazolo[5,4-d]isothiazoles in yields ranging from low to high. mdpi.comnih.govresearchgate.net
A milder alternative to thermolysis involves thiophile-mediated ring transformations. mdpi.comnih.gov The presence of thiophiles like triphenylphosphine (B44618) or tetraethylammonium (B1195904) iodide facilitates the conversion of 4,4′-diaryl- and 4,4′-di(thien-2-yl)-5,5′-bi(1,2,3-dithiazolylidenes) at lower temperatures. mdpi.comnih.gov This method is believed to proceed via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net The use of tetraethylammonium iodide as a thiophile has been optimized for these reactions. mdpi.com
Multicomponent Reaction Approaches in Fused Thiazole (B1198619)/Isothiazole (B42339) Synthesis
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic systems like fused thiazoles and isothiazoles from simple starting materials in a single step. organic-chemistry.orgacs.orgnih.govnih.gov A three-component strategy has been developed for the synthesis of thiazoles and isothiazoles by reacting enaminoesters, sulfur, and bromodifluoroacetamides or esters. organic-chemistry.orgacs.org This reaction proceeds through the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds, demonstrating high selectivity. organic-chemistry.orgacs.org
For the synthesis of thiazoles, optimal conditions often involve the use of a base such as cesium carbonate in a solvent like acetonitrile (B52724) at elevated temperatures. organic-chemistry.org In the case of isothiazoles, copper powder as a catalyst and a base like sodium phosphate (B84403) have been found to be effective. organic-chemistry.org These MCR approaches provide a versatile and straightforward route to a variety of N,S-containing heterocyclic compounds. organic-chemistry.org
Cyclization Reactions in the Formation of Fused Thiazole Systems (e.g., Thiazolo[5,4-d]thiazoles)
The thiazolo[5,4-d]thiazole (B1587360) scaffold, a closely related fused system, is often synthesized through cyclization reactions. mdpi.comrsc.orgrsc.orgresearchgate.net A prevalent method is the condensation of dithiooxamide (B146897) with aromatic aldehydes. mdpi.comacs.orgresearchgate.net This reaction, often referred to as the Ketcham method, can be challenging due to the potential for resinification and the formation of side products, which can lead to low to moderate yields. mdpi.com
To address these challenges, optimizations have been developed, including the use of deep eutectic solvents (DESs) as a greener alternative to traditional solvents. mdpi.comresearchgate.net A mixture of L-proline and ethylene (B1197577) glycol has been shown to be an effective medium for this condensation, producing thiazolo[5,4-d]thiazoles in good yields. mdpi.comresearchgate.net Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. rsc.org The reaction sequence typically involves the initial condensation followed by an oxidation/aromatization step, for which reagents like 1,4-benzoquinone (B44022) derivatives can be used. rsc.org
Condensation Reactions with Dithiooxamide and Related Precursors
The condensation reaction between dithiooxamide and aldehydes is a cornerstone for the synthesis of 2,5-disubstituted thiazolo[5,4-d]thiazoles. mdpi.comacs.orgresearchgate.net This reaction is typically carried out with an excess of the aldehyde. researchgate.net The process can be conducted in various solvents or under solvent-free conditions, though harsh conditions and long reaction times can lead to by-products and reduced yields. researchgate.net
The reaction proceeds through the formation of an intermediate tetrahydro mdpi.comresearchgate.netthiazolo[5,4-d] mdpi.comresearchgate.netthiazole, which is then oxidized to the final aromatic thiazolo[5,4-d]thiazole. researchgate.net One-pot procedures have been developed where the condensation and subsequent oxidation with an agent like selenium dioxide are performed sequentially to afford the desired product. researchgate.net
Introduction of Amine Functionalities: Advanced Amination Techniques on Heterocyclic Scaffolds
Once the core heterocyclic scaffold is constructed, the introduction of an amine group is a crucial step in the synthesis of Thiazolo[5,4-d]isothiazol-5-amine. Direct amination methodologies offer an efficient way to achieve this transformation.
Direct Amination Methodologies
Direct C-H amination of heteroarenes is a powerful tool for installing nitrogen-containing functional groups without the need for pre-functionalization of the heterocyclic ring. nih.govnih.gov Various methods have been developed for the direct amination of aromatic and heterocyclic compounds.
One approach involves the use of hypervalent iodine(III) reagents, such as [(Py)2IPh]2OTf, which can activate fused azaarenes for direct C2 and C4 C-H amination. nih.gov This method avoids the need for pre-oxidation of the azaarene and provides direct access to aminated products under mild conditions. nih.gov
Photoredox catalysis offers another mild and effective strategy for direct aryl C-H amination. nih.gov Using an acridinium (B8443388) photoredox catalyst under an aerobic atmosphere, a wide variety of primary amines, including amino acids, can be coupled with electron-rich aromatics and heteroaromatics. nih.gov This method is notable for its ability to functionalize even non-activated arenes. nih.gov
Reductive amination is a classical and versatile method for synthesizing amines from carbonyl compounds and amines. organic-chemistry.orgyoutube.com While this is not a direct C-H amination, it is a fundamental process for amine synthesis and can be adapted for the functionalization of heterocyclic systems if a suitable carbonyl precursor is available on the thiazolo[5,4-d]isothiazole ring.
The choice of amination strategy would depend on the specific position to be functionalized on the thiazolo[5,4-d]isothiazole ring and the stability of the scaffold under the reaction conditions.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine. youtube.comlibretexts.org This method can be used to synthesize primary, secondary, and tertiary amines, making it highly versatile. youtube.com In the context of this compound, this strategy would most likely be applied in two scenarios: the synthesis of the primary amine from a ketone precursor or the post-synthetic N-alkylation of the amine itself.
For the synthesis of the parent amine, a hypothetical Thiazolo[5,4-d]isothiazol-5-one precursor would be reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced to the target primary amine. The reduction can be carried out in a stepwise process or, more commonly, as a one-pot reaction using a reducing agent that is selective for the imine in the presence of the ketone. youtube.comlibretexts.org Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation because it is less reactive towards carbonyls than imines, especially under the mildly acidic conditions that favor imine formation. youtube.comlibretexts.org
Alternatively, reductive amination is a powerful tool for the derivatization of the primary amine group (see section 3.3.2). For instance, N-alkylated 2-aminothiazoles and 2-aminobenzothiazoles have been synthesized by reacting the parent amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net This approach allows for the introduction of a wide variety of substituents onto the nitrogen atom, thereby tuning the molecule's properties.
General Scheme for Reductive Amination:
Part 1: Imine/Iminium Ion Formation: A carbonyl compound reacts with a primary or secondary amine under slightly acidic conditions (e.g., pH ~5) to form an imine or enamine, which exists in equilibrium with its protonated iminium ion form. youtube.com
Part 2: Reduction: A reducing agent, added to the same pot, reduces the carbon-nitrogen double bond of the iminium ion to yield the amine. youtube.comlibretexts.org
Nucleophilic Aromatic Substitution with Amine Nucleophiles
Nucleophilic aromatic substitution (SNAᵣ) is a fundamental pathway for introducing nucleophiles, including amines, onto electron-deficient aromatic and heteroaromatic rings. youtube.comyoutube.com The Thiazolo[5,4-d]isothiazole core is an electron-deficient system, making it a suitable candidate for SNAᵣ reactions, provided a suitable leaving group is present at the target position.
The synthesis of this compound can be envisioned via the substitution of a halogen atom (e.g., chlorine or bromine) at the C5 position of the heterocyclic scaffold. The reaction proceeds through an addition-elimination mechanism, where the amine nucleophile attacks the carbon atom bearing the leaving group. youtube.com This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide leaving group. youtube.com
A direct parallel for this transformation is found in the synthesis of isothiazolo[4,5-b]pyridines. In one study, 3,6-dibromoisothiazolo[4,5-b]pyridine was treated with a 7 N solution of ammonia in methanol (B129727) to regioselectively produce 6-Bromo-isothiazolo[4,5-b]pyridin-3-amine. This demonstrates that an amino group can be effectively introduced onto an isothiazole-containing fused ring system using an amine nucleophile to displace a halogen. The electron-withdrawing nature of the fused heterocyclic system is critical for activating the ring towards nucleophilic attack. youtube.com
Derivatization and Functionalization of the this compound Scaffold
Regioselective Functionalization Strategies on the Fused System
Regioselective functionalization allows for the precise modification of a specific position on a molecule, which is crucial for establishing structure-activity relationships. For fused heterocyclic systems like Thiazolo[5,4-d]isothiazole, different ring positions exhibit distinct reactivities. While the five-membered rings in such systems are often more reactive, targeted functionalization can be achieved through various strategies. mdpi.com
One powerful method for regioselective functionalization is directed ortho-metalation, which often involves deprotonation with a strong base like an organolithium reagent. Although not documented for the Thiazolo[5,4-d]isothiazole system itself, the regioselective lithiation of 3-(benzyloxy)isothiazole (B1280312) has been successfully demonstrated. In this case, using lithium diisopropylamide (LDA) as the base selectively removes the proton at the C5 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, iodomethane, disulfides) to install new functional groups exclusively at that site. This highlights the potential to selectively functionalize the C5 position of an isothiazole ring, a key component of the target scaffold.
Post-Synthetic Modification Approaches of Amine and Ring Positions
The exocyclic amine group in this compound serves as a versatile handle for post-synthetic modification (PSM), allowing for the diversification of the parent structure to modulate its physicochemical and biological properties. rsc.orgnih.gov Common PSM strategies for heterocyclic amines include acylation, alkylation, and condensation reactions.
Acylation: The amine can readily react with acyl chlorides or anhydrides to form the corresponding amides. In studies on 2-aminothiazole (B372263) derivatives, N-acylation with various side chains was used to enhance aqueous solubility and biological activity. nih.gov
Alkylation: N-alkylation can be achieved through several methods, including reaction with alkyl halides or via reductive amination with aldehydes and ketones. researchgate.netnih.gov The latter method is particularly useful for creating a library of derivatives with diverse N-alkyl groups. researchgate.net
Imine Formation: The primary amine can undergo condensation with aldehydes to form imines. This reaction is often reversible and has been used in the PSM of amine-functionalized porous coordination cages to tune properties like solubility. rsc.org
These modifications leverage the nucleophilicity of the amine group to append new functionalities, thereby expanding the chemical space accessible from the core this compound structure.
Green Chemistry and Sustainable Synthetic Routes for Thiazolo[5,4-d]isothiazole Derivatives
Utilization of Deep Eutectic Solvents
The principles of green chemistry encourage the use of safer solvents and more efficient reactions to minimize environmental impact. bepls.com Deep eutectic solvents (DES) have emerged as promising green alternatives to conventional volatile organic solvents due to their low toxicity, biodegradability, and low cost. mdpi.comencyclopedia.pub
While the synthesis of Thiazolo[5,4-d]isothiazole in DES has not been specifically reported, a highly analogous procedure for the synthesis of Thiazolo[5,4-d]thiazoles demonstrates the feasibility of this approach. mdpi.comresearchgate.net Traditional methods for synthesizing the thiazolo[5,4-d]thiazole core often require harsh conditions and toxic, high-boiling point solvents like dimethylformamide (DMF) or nitrobenzene. mdpi.com
In a greener approach, researchers developed a straightforward protocol by condensing dithiooxamide with various aromatic aldehydes in a DES composed of L-proline and ethylene glycol. mdpi.com The reaction conditions were optimized, leading to the synthesis of several thiazolo[5,4-d]thiazole derivatives in yields comparable to or better than those of traditional methods. mdpi.comresearchgate.net This sustainable route avoids hazardous solvents and can simplify product purification, as the desired compounds often precipitate from the reaction mixture. mdpi.com
| Entry | Aldehyde | DES System | Conditions | Yield (Classical Heating) | Yield (Microwave Heating) | Citation |
| 1 | Vanillin | L-proline/ethylene glycol (1:50) + Na₂S₂O₅ | 130 °C, 1 hr | 75% | 92% | mdpi.com |
| 2 | Isovanillin | L-proline/ethylene glycol (1:50) + Na₂S₂O₅ | 130 °C, 1 hr | 70% | 75% | mdpi.com |
| 3 | 4-Hydroxybenzaldehyde | L-proline/ethylene glycol (1:50) + Na₂S₂O₅ | 130 °C, 1 hr | 72% | - | mdpi.com |
| 4 | 4-Fluorobenzaldehyde | L-proline/ethylene glycol (1:50) + Na₂S₂O₅ | 130 °C, 1 hr | 63% | - | mdpi.com |
| 5 | 4-Pyridinecarboxaldehyde | L-proline/ethylene glycol (1:50) + Na₂S₂O₅ | 130 °C, 1 hr | 66% | - | mdpi.com |
This table presents data for the synthesis of analogous Thiazolo[5,4-d]thiazole derivatives in a Deep Eutectic Solvent system.
This methodology highlights a significant advancement in the sustainable synthesis of fused thiazole systems and strongly suggests its applicability for the environmentally benign production of Thiazolo[5,4-d]isothiazole scaffolds.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of thiazolo[5,4-d]thiazole synthesis, microwave irradiation has been successfully employed to drive the condensation and subsequent oxidation/aromatization steps efficiently. rsc.orgresearchgate.net
A notable microwave-assisted method involves the reaction of aldehydes with dithiooxamide. rsc.orgcnr.it This two-step sequence first sees the condensation of the reactants, followed by an oxidation/aromatization step, often facilitated by a reagent like 1,4-benzoquinone derivatives. rsc.orgcnr.it This approach has proven effective for the preparation of symmetrical thiazolo[5,4-d]thiazoles. rsc.orgcnr.it The use of microwave heating can significantly reduce reaction times compared to conventional heating methods. mdpi.com
One of the key advantages of microwave-assisted synthesis is the ability to reduce the excess of aldehyde typically required in conventional methods. rsc.org Furthermore, this methodology has been successfully applied to both aromatic and, for the first time in some studies, aliphatic aldehydes. rsc.org
In a specific example, the synthesis of 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) (TzTz 1) was achieved with a 92% yield under microwave heating, a significant improvement over the 75% yield obtained through classical heating. mdpi.com Similarly, the synthesis of 5,5'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) (TzTz 2) saw an increase in yield from 70% with conventional heating to 75% with microwave irradiation. mdpi.com These examples highlight the efficiency of microwave-assisted protocols in synthesizing thiazolo[5,4-d]thiazole derivatives.
The following table summarizes the comparison between traditional and microwave-assisted synthesis for selected thiazolo[5,4-d]thiazole derivatives.
| Compound | Conventional Method Yield | Microwave-Assisted Yield | Reference |
| 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) (TzTz 1) | 75% | 92% | mdpi.com |
| 5,5'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) (TzTz 2) | 70% | 75% | mdpi.com |
Catalyst-Free Condensation Reactions
The development of catalyst-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs and environmental impact associated with catalysts. For the synthesis of the thiazolo[5,4-d]thiazole core, catalyst-free condensation reactions have been explored, often utilizing eco-friendly solvent systems or solvent-free conditions.
Historically, the synthesis of thiazolo[5,4-d]thiazoles involved harsh conditions, such as high temperatures, extended reaction times, and the use of hazardous solvents like DMF, pyridine, or nitrobenzene. mdpi.com More recent research has focused on developing greener alternatives.
One such approach involves the use of deep eutectic solvents (DESs) as a reaction medium. mdpi.com For instance, a mixture of L-proline and ethylene glycol has been employed as an effective and environmentally benign solvent for the condensation of dithiooxamide with aromatic aldehydes. mdpi.com This method, while utilizing a component that can act as an organocatalyst (L-proline), moves towards a more sustainable process. In some cases, the reactions are performed under solvent-free conditions, further enhancing their green credentials. nih.gov
A study demonstrated the synthesis of various thiazolo[5,4-d]thiazoles by condensing dithiooxamide and aromatic aldehydes in a deep eutectic solvent composed of L-proline and ethylene glycol (1:50) with sodium metabisulfite (B1197395) at 130 °C for one hour. mdpi.com This procedure yielded the desired products in moderate to good yields (20-75%) without the need for further purification. mdpi.com The reaction proceeds by precipitating the product upon the addition of water. mdpi.com
The table below presents the yields of various thiazolo[5,4-d]thiazole derivatives synthesized via a catalyst-free condensation reaction in a deep eutectic solvent.
| Aldehyde Reactant | Product | Yield | Reference |
| Vanillin | 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | 75% | mdpi.com |
| Isovanillin | 5,5'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | 70% | mdpi.com |
| 4-Fluorobenzaldehyde | 2,5-Bis(4-fluorophenyl)thiazolo[5,4-d]thiazole | 66% | mdpi.com |
These catalyst-free methodologies represent a significant step forward in the sustainable synthesis of the thiazolo[5,4-d]thiazole scaffold, offering a viable alternative to traditional, more hazardous synthetic routes.
Advanced Spectroscopic Characterization and Analytical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of the nuclei within Thiazolo[5,4-d]isothiazol-5-amine.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by signals from the amino group protons and the lone aromatic proton on the isothiazole (B42339) ring. The amino (NH₂) protons would likely appear as a broad singlet, with a chemical shift influenced by solvent, concentration, and temperature. Based on related 2-aminothiazole (B372263) structures, this signal could be anticipated in the range of 6.8-7.2 ppm. researchgate.netresearchgate.net The single proton attached to the isothiazole ring is expected to resonate at a downfield position due to the deshielding effects of the aromatic system and adjacent heteroatoms. For comparison, the protons in the parent isothiazole molecule resonate at approximately 8.5-8.7 ppm. chemicalbook.com
¹³C NMR: The carbon NMR spectrum provides critical information about the carbon skeleton. The spectrum for this compound would show distinct signals for each of the four unique carbon atoms in the fused ring system. By analogy with 2-aminothiazole derivatives and thiazolo[5,4-d]thiazole (B1587360) systems, the carbon atom bonded to the amino group (C5) would appear significantly upfield compared to the other ring carbons. researchgate.netmdpi.com The carbon atoms at the ring junctions and the unsubstituted carbon on the isothiazole ring would have characteristic chemical shifts reflecting their specific electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH (Isothiazole ring) | ~8.6 | ~150-155 |
| NH₂ | ~7.0 (broad) | N/A |
| C=N (Thiazole ring) | N/A | ~167 |
| C-S (Thiazole ring) | N/A | ~102 |
| Ring Junction C | N/A | ~152-155 |
Note: These are estimated values based on data from isothiazole, 2-aminothiazole, and substituted thiazolo[5,4-d]thiazole derivatives. Actual values may vary.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the presence of only one, isolated aromatic proton, meaning no ¹H-¹H spin-spin coupling would be observed between ring protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would be crucial for directly correlating the single aromatic proton to its attached carbon atom, confirming its assignment in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across the fused ring system. Key correlations would be expected from the amino protons to the C5 carbon and adjacent ring junction carbon. Similarly, the aromatic proton would show correlations to carbons two and three bonds away, helping to piece together the entire heterocyclic framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximity between the amino protons and the nearby aromatic proton on the isothiazole ring, further confirming the proposed structure.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural insights through the analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula of this compound (C₄H₃N₃S₂). The calculated monoisotopic mass is a precise value that can be experimentally verified to within a few parts per million, offering strong evidence for the compound's identity. nih.gov
Table 2: Predicted HRMS Data for this compound
| Formula | Ion | Calculated m/z |
| C₄H₃N₃S₂ | [M+H]⁺ | 157.9844 |
Analysis of the fragmentation pattern in the mass spectrum would likely show characteristic losses. The cleavage of the thiazole (B1198619) or isothiazole ring is a probable fragmentation pathway, leading to the formation of smaller, stable heterocyclic or nitrile-containing ions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying key functional groups.
For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. researchgate.netulpgc.es Bending vibrations for the NH₂ group would also be present around 1600 cm⁻¹. The spectrum will also feature a complex series of bands in the 1400-1600 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations within the fused aromatic rings. mdpi.com Vibrations involving the C-S bonds would appear at lower wavenumbers. The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the heterocyclic rings.
Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3480 | Weak |
| N-H Stretch (symmetric) | ~3410 | Weak |
| N-H Bend (scissoring) | ~1620 | Medium |
| C=N / C=C Ring Stretch | ~1500-1600 | Strong |
| Ring Breathing/Deformation | ~800-1200 | Strong |
| C-S Stretch | ~600-800 | Medium |
Note: Values are based on typical frequencies for 2-aminothiazoles and related heterocyclic systems. mdpi.comcas.cz
Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing
UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of the molecule. The extended π-conjugated system of the Thiazolo[5,4-d]isothiazole (B575697) core is expected to result in absorption in the UV or visible region.
Studies on related thiazolo[5,4-d]thiazole derivatives show that their absorption maxima (λ_max) are highly dependent on the substituents and the solvent. rsc.orgrsc.org For this compound, π–π* and n–π* transitions are anticipated. The amino group, acting as an electron-donating group, would likely cause a red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted parent heterocycle. The main absorption bands would be expected in the UV-A or even the visible region of the spectrum, making it a potentially colored compound. rsc.orgrsc.org Fluorescence properties would depend on the rigidity of the structure and the nature of the lowest excited state. Many thiazolo[5,4-d]thiazole derivatives are known to be fluorescent. rsc.org
Table 4: Predicted Photophysical Properties for this compound
| Property | Predicted Value / Observation |
| Absorption Maxima (λ_max) | ~350-450 nm |
| Molar Extinction Coefficient (ε) | High (due to extended π-system) |
| Emission Maxima (λ_em) | Dependent on excitation wavelength and solvent |
| Stokes Shift | Moderate to large |
Note: Predictions are based on the known photophysical properties of substituted thiazolo[5,4-d]thiazole dyes. rsc.orgrsc.org
X-ray Crystallography for Solid-State Structural Determination and Conformation
No crystallographic data is currently available for this compound.
Chemical Reactivity and Mechanistic Investigations of Thiazolo 5,4 D Isothiazol 5 Amine
Electrophilic Aromatic Substitution Reactions on the Fused Ring System
The thiazolo[5,4-d]thiazole (B1587360) ring system is inherently electron-deficient, which traditionally rendered it inert towards common electrophilic aromatic substitution reactions like nitration and sulfonation. udayton.edu However, recent studies have demonstrated that direct halogenation of the thiazolo[5,4-d]thiazole core is achievable. udayton.edu
Chlorination and bromination reactions have been successfully performed, leading to the formation of mono- and dihalogenated derivatives. udayton.edu These reactions mark the first instances of direct electrophilic aromatic substitution on this ring system. udayton.edu Theoretical calculations (B3LYP and MP2) suggest that the introduction of one halogen atom slightly enhances the reactivity of the ring towards further halogenation. udayton.edu Mechanistic investigations into these halogenation reactions have explored several pathways:
Direct C-halogenation with an N-halopyridine as the electrophile. udayton.edu
C-halogenation occurring via an intermediate N-halogenation step. udayton.edu
An addition-elimination pathway involving the formation of a cyclic halonium ion intermediate. udayton.edu
Theoretical studies indicate that direct C-halogenation is the most favored mechanism. udayton.edu The process of electrophilic aromatic substitution typically involves three key stages: activation of the electrophile, attack by the aromatic ring, and deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org For instance, in halogenation, a Lewis acid catalyst like FeX₃ or AlX₃ is often used to polarize the halogen-halogen bond, making it more electrophilic. libretexts.org
Nucleophilic Substitution Reactions on Thiazolo[5,4-d]isothiazole (B575697) Derivatives
Nucleophilic substitution reactions offer a versatile pathway for the functionalization of thiazolo[5,4-d]isothiazole derivatives. For example, dihalo-isothiazolo[4,5-b]pyridines, which share a similar fused heterocyclic structure, serve as key intermediates for various synthetic transformations. rsc.org These intermediates readily undergo nucleophilic aromatic substitution (SNAᵣ) reactions with a range of nitrogen-containing nucleophiles. rsc.org
In a related system, 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole has been utilized in the synthesis of polymers where SₙAr reactions are a key consideration. mdpi.com The introduction of a sulfone group onto a fused heteroaromatic ring, such as in 2H-thiazolo[4,5-d] udayton.educharlotte.educharlotte.edutriazole, creates a versatile reactive tag that facilitates diverse transformations, including SₙAr reactions. nih.gov
The following table summarizes some examples of nucleophilic substitution reactions on related heterocyclic systems.
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Boc-NH₂ | 3-Amino congener | 62 | rsc.org |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Secondary amines | 3-Substituted secondary amines | 80 | rsc.org |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Tertiary amines | 3-Substituted tertiary amines | 92-97 | rsc.org |
Reactivity of the Amine Moiety: Acylation, Alkylation, and Condensation Reactions
The amine group in thiazolo[5,4-d]isothiazol-5-amine and its analogs is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions are crucial for diversifying the structure and properties of the parent compound.
Acylation: The amine functionality can be readily acylated. For instance, in the synthesis of thiazolo[5,4-f]quinazolines, an amino group on a related benzothiazole (B30560) scaffold is protected using tert-butoxycarbonyl (Boc) anhydride, a common acylation reaction. nih.gov
Alkylation: Alkylation of the amine moiety is another important functionalization strategy. In the context of isothiazoles, alkyl halides and dimethyl sulfate (B86663) can effect N-alkylation. thieme-connect.de However, the regioselectivity of alkylation can be influenced by other substituents on the ring. For example, isothiazol-4-amines are typically quaternized at the exocyclic nitrogen atom by alkyl halides. thieme-connect.de
Condensation Reactions: The amine group can participate in condensation reactions with various electrophiles. A prominent example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) group with an aldehyde or ketone. nih.gov This reaction is widely used to synthesize 5-ene-4-thiazolidinones. nih.gov Another significant reaction is the condensation of amines with aldehydes to form imines, which can then undergo further transformations. For instance, the reaction of 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide with aromatic aldehydes leads to the formation of thiazolo-pyrimidines. scilit.com Microwave-assisted synthesis has also been employed for the condensation of aldehydes with dithiooxamide (B146897), followed by an oxidation/aromatization step to produce symmetrical thiazolo[5,4-d]thiazoles. rsc.org
Oxidation and Reduction Pathways of the Thiazolo[5,4-d]isothiazole System
The thiazolo[5,4-d]thiazole system is recognized for its high oxidative stability, a property attributed to the electron-deficient nature of the fused rings. rsc.orgmdpi.com This stability is a key feature for its application in organic electronics. rsc.org
Oxidation: The synthesis of the thiazolo[5,4-d]thiazole core itself often involves an oxidation step. For example, the condensation of aldehydes with dithiooxamide is followed by an oxidation/aromatization sequence, often using reagents like 1,4-benzoquinone (B44022) derivatives, to form the final fused ring system. rsc.org The addition of sodium metabisulfite (B1197395) as an oxidant has been shown to significantly improve the yield of this reaction by facilitating the dehydrogenation step. mdpi.com
Reduction: The thiazolo[5,4-d]thiazole moiety can be incorporated into more complex systems that participate in redox reactions. For instance, a thiazolo[5,4-d]thiazole-bridged ionic covalent organic polymer (BPyTTz-COP:Br) has been developed for the electrochemical reduction of oxygen to hydrogen peroxide. acs.org In this system, the electron-withdrawing nature of the thiazolo[5,4-d]thiazole unit facilitates the adsorption of oxygen and promotes the two-electron reduction pathway. acs.org The photocatalytic activity of covalent triazine frameworks functionalized with thiazolo[5,4-d]thiazole has also been investigated for hydrogen production, where the material's ability to separate electron-hole pairs is crucial. rsc.org
Mechanistic Studies of Ring Transformations and Functionalization Reactions
The synthesis and functionalization of the thiazolo[5,4-d]isothiazole ring system and its analogs often involve intriguing ring transformation and functionalization reactions.
Ring Transformations: One notable pathway to the isothiazolo[5,4-d]isothiazole skeleton involves the thermal or photochemical transformation of 5,5'H-bis(1,2,3-dithiazoles). researchgate.net This conversion can also be achieved under milder conditions using tetraethylammonium (B1195904) iodide (Et₄NI) as a nucleophile, proceeding through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net
Functionalization Reactions: The functionalization of the thiazolo[5,4-d]isothiazole core is essential for tuning its properties. As discussed previously, electrophilic and nucleophilic substitution reactions are key strategies. udayton.edursc.org Additionally, metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to introduce aryl or other substituents. For example, 2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole can be used in palladium-catalyzed cross-coupling reactions to access more complex derivatives. mdpi.com The introduction of a sulfonyl group onto the thiazole (B1198619) ring provides a versatile handle for various transformations, including metal-catalyzed couplings and radical-based alkylations. nih.gov
The following table outlines some key functionalization reactions and their mechanistic aspects.
| Reaction Type | Reagents/Conditions | Mechanistic Notes | Reference |
| Electrophilic Halogenation | N-halosuccinimide, Pyridine | Direct C-halogenation is the favored pathway. | udayton.edu |
| Nucleophilic Aromatic Substitution | N-nucleophiles, Heat | Substitution occurs at activated positions (e.g., halogenated carbons). | rsc.org |
| ANRORC Ring Transformation | Et₄NI | Addition of nucleophile, followed by ring opening and closure. | researchgate.net |
| Suzuki Cross-Coupling | Pd catalyst, boronic acid/ester | Palladium-catalyzed coupling of a halide with a boronic acid derivative. | nih.govnih.gov |
Investigation of Solvatofluorochromism in Asymmetrically Substituted Derivatives
Asymmetrically substituted thiazolo[5,4-d]thiazole derivatives exhibit interesting photophysical properties, particularly solvatofluorochromism. This phenomenon refers to the change in the color of fluorescence (emission wavelength) of a substance depending on the polarity of the solvent.
When the electron-deficient thiazolo[5,4-d]thiazole core is asymmetrically substituted with both electron-donating (e.g., amine) and electron-withdrawing (e.g., nitro) groups, a "push-pull" electronic effect is created. charlotte.educharlotte.edu Upon photoexcitation, these molecules exhibit a strong excited-state dipole moment. charlotte.educharlotte.edu The sensitivity of the fluorescence shift to the chemical environment makes these compounds promising candidates for use as molecular sensors. charlotte.educharlotte.edu Research efforts have focused on synthesizing and characterizing new asymmetric thiazolo[5,4-d]thiazole compounds with functionalities such as amino, nitro, and acetamido groups to explore and enhance these solvatofluorochromic properties. charlotte.educharlotte.edu
Advanced Applications in Materials Science and Organic Electronics
Thiazolo[5,4-d]isothiazol-5-amine as a Building Block for π-Conjugated Systems
The thiazolo[5,4-d]thiazole (B1587360) (TzTz) core, to which this compound belongs, is a fused bicyclic heteroaromatic system characterized by a rigid, planar backbone and an extended π-conjugated electronic structure. researchgate.net This planarity facilitates efficient intermolecular π-π stacking, which is crucial for charge transport in organic electronic materials. mdpi.comrsc.org The electron-deficient nature of the TzTz moiety, arising from the presence of sp2-hybridized nitrogen atoms, imparts high oxidative stability. rsc.orgmdpi.comnih.gov These characteristics make TzTz derivatives, including the amine-functionalized variant, highly desirable building blocks for creating larger π-conjugated systems.
When incorporated into polymers and small molecules, the TzTz unit can enhance electronic communication within the conjugated system. researchgate.net Its rigid structure helps to maintain a planar conformation in the resulting material, which is beneficial for charge mobility. mdpi.comcore.ac.uk The ability to functionalize the TzTz core, such as with amine groups, allows for the fine-tuning of the electronic and physical properties of the resulting π-conjugated materials. For instance, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the material's optical and electronic properties. rsc.org This versatility has led to the development of a wide range of TzTz-based materials with tailored properties for specific applications in organic electronics. rsc.org
Applications in Organic Optoelectronic Devices
The favorable electronic and photophysical properties of thiazolo[5,4-d]thiazole-based materials have led to their successful integration into various organic optoelectronic devices. mdpi.comnih.gov
Thiazolo[5,4-d]thiazole derivatives have been investigated as components in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov Their rigid structure and good photophysical properties are advantageous for creating stable and efficient light-emitting layers. rsc.org For example, a series of thiazolo[5,4-d]thiazoles featuring a spirobifluorene moiety as an electron-donor and the TzTz core as an electron-acceptor have been synthesized. rsc.org These donor-acceptor (D-A) type molecules exhibit excellent electronic structures with energy gaps in the range of 2.5–3.0 eV and demonstrate good thermal stability. rsc.org When used as host materials in electroluminescent devices, they have been shown to produce yellowish-green and yellow-green emissions, highlighting their potential in the development of novel, fully organic dopants for OLEDs. rsc.org
The thiazolo[5,4-d]thiazole scaffold has been extensively explored in the field of organic photovoltaics (OPVs), including bulk-heterojunction organic solar cells and dye-sensitized solar cells (DSSCs). researchgate.netrsc.org The electron-deficient nature of the TzTz core makes it an excellent acceptor unit in D-A type molecules and polymers used in the active layer of solar cells. researchgate.net This D-A architecture promotes efficient charge separation at the donor-acceptor interface, a critical step in the photovoltaic process.
In the context of DSSCs, organic dyes based on the thiazolo[5,4-d]thiazole framework have demonstrated strong visible light absorption and high stability. rsc.org A study on D-π-A organic dyes incorporating bis-pentylpropylenedioxythiophene (ProDOT) moieties in the π-spacer showed that these dyes possess optimal physico-chemical properties, including broad and intense visible light absorption. rsc.org Small-scale DSSCs fabricated with these dyes achieved power conversion efficiencies of up to 7.71%. rsc.org Furthermore, larger, transparent cells exhibited good efficiencies and retained their initial performance after 1000 hours of storage at 85 °C, making them promising for building-integrated photovoltaics. rsc.org
| Device Type | Material Type | Key Feature | Performance Metric | Reference |
| OLED | D-A small molecule | Spirobifluorene donor, TzTz acceptor | Yellowish-green emission | rsc.org |
| DSSC | D-π-A organic dye | TzTz core with ProDOT spacer | Power conversion efficiency up to 7.71% | rsc.org |
| DSSC | Metal-free organic dye | TzTz core with alkoxy chains | Power conversion efficiency of 5.10% | nih.gov |
Development of Advanced Semiconductor Materials
The inherent properties of the thiazolo[5,4-d]thiazole unit make it a valuable component in the design of advanced organic semiconductor materials. researchgate.net Its rigid and planar structure facilitates strong intermolecular π-π overlap, which is essential for high charge carrier mobility. core.ac.uk The electron-deficient character of the TzTz ring system contributes to the n-type (electron-transporting) behavior of materials incorporating this moiety, along with high oxidative stability. core.ac.uk
Researchers have successfully synthesized various aryl-functionalized thiazolo[5,4-d]thiazole derivatives to expand the conjugated backbone, thereby tuning the semiconductor's properties. rsc.org The combination of a rigid aromatic framework with the potential for easy functionalization allows for the creation of semiconductors with tailored energy levels and charge transport characteristics. researchgate.net These materials are being explored for a range of applications in "plastic electronics," where lightweight, flexible, and solution-processable electronic components are desired. rsc.org The development of such materials is driven by the need for semiconductors that can be easily synthesized and possess the requisite stability and performance for practical devices. researchgate.net
Role in Photocatalysis and Energy Conversion Systems
Thiazolo[5,4-d]thiazole-based materials, particularly when integrated into covalent organic frameworks (COFs) and conjugated microporous polymers (CMPs), have emerged as promising photocatalysts for energy conversion and environmental remediation. mdpi.comnih.govnih.gov The D-A structure that can be created using the electron-deficient TzTz unit as an acceptor promotes the separation of photogenerated charge carriers, which is a key factor in enhancing photocatalytic activity. mdpi.com
These materials have demonstrated excellent visible light-trapping ability and high oxidative stability. mdpi.com The rigid structure of the TzTz moiety enhances π-π and dipole-dipole interactions, which improves the mobility of charge carriers and leads to better photocatalytic performance. mdpi.com For instance, TzTz-based COFs have been used for the efficient degradation of pollutants like Rhodamine B under visible light. mdpi.com Similarly, TzTz-linked CMPs have shown superior performance in the selective aerobic oxidation of amines to imines under blue light irradiation, surpassing benchmark photocatalysts. nih.gov
A significant application of thiazolo[5,4-d]thiazole-based materials is in photocatalytic hydrogen evolution from water, a key process for solar energy conversion and storage. nih.gov Covalent organic frameworks incorporating the TzTz moiety have been designed to serve as heterogeneous photosensitizers for this purpose. core.ac.uk
One notable example is a donor-acceptor system, PyTz-COF, constructed from electron-rich pyrene (B120774) (donor) and electron-deficient thiazolo[5,4-d]thiazole (acceptor). nih.gov This COF exhibited exceptional optoelectronic properties and photocatalytic activity for sunlight-driven hydrogen evolution, achieving a remarkable hydrogen evolution rate of 2072.4 μmol g⁻¹ h⁻¹. nih.gov Another study reported a TzTz-linked COF, TpDTz, which, in combination with a nickel-thiolate co-catalyst, showed excellent long-term hydrogen production over 70 hours with a maximum rate of 941 μmol h⁻¹ g⁻¹. core.ac.uk Furthermore, a thiazolo[5,4-d]thiazole functionalized covalent triazine framework (CTF-NWU-1) demonstrated a very high photocatalytic hydrogen production rate of 17,600 μmol h⁻¹ g⁻¹. rsc.org
| Photocatalyst | Application | Key Finding | Hydrogen Evolution Rate | Reference |
| PyTz-COF | Sunlight-Driven Hydrogen Evolution | Exceptional optoelectronic properties | 2072.4 μmol g⁻¹ h⁻¹ | nih.gov |
| TpDTz COF | Photocatalytic Hydrogen Evolution | Excellent long-term stability (70h) | 941 μmol h⁻¹ g⁻¹ | core.ac.uk |
| CTF-NWU-1 | Photocatalytic Hydrogen Production | Superior activity due to TzTz functionalization | 17,600 μmol h⁻¹ g⁻¹ | rsc.org |
| TzTz-COFs | Pollutant Degradation | Efficient degradation of Rhodamine B | N/A | mdpi.com |
| TzTz-CMPs | Selective Amine Oxidation | Surpassed benchmark photocatalysts | N/A | nih.gov |
Photocatalytic Degradation of Pollutants
The unique electronic properties of thiazolo[5,4-d]thiazole derivatives make them highly effective in the photocatalytic degradation of organic pollutants. When incorporated into larger molecular structures, such as covalent organic frameworks (COFs), the TzTz unit acts as an electron acceptor, promoting the separation of charge carriers upon exposure to light. researchgate.net This enhanced charge separation is crucial for generating reactive oxygen species that break down pollutants.
For instance, two TzTz-based donor-acceptor COFs, TPTZ-COF and TBTZ-COF, have been synthesized for the photocatalytic degradation of Rhodamine B (RhB) in water. The TBTZ-COF, in particular, demonstrated superior performance, degrading 99.76% of RhB within 60 minutes under visible light irradiation. researchgate.net This high efficiency is attributed to the efficient separation and transfer of electron-hole pairs. The mechanism involves the generation of superoxide (B77818) radicals (•O₂⁻), which are the primary reactive species responsible for the degradation of the pollutant.
Similarly, a covalent triazine framework functionalized with thiazolo[5,4-d]thiazole, known as CTF-NWU-1, has shown remarkable photocatalytic activity in degrading both Rhodamine B and tetracycline (B611298) hydrochloride. nih.gov The degradation of these pollutants was achieved within 30 minutes, and the material maintained its activity over five cycles, highlighting its stability and potential for reuse. nih.gov
Table 1: Photocatalytic Degradation of Pollutants using Thiazolo[5,4-d]thiazole-based Materials
| Material | Pollutant | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| TBTZ-COF | Rhodamine B (10 mg/L) | 99.76% | 60 min | , researchgate.net |
| CTF-NWU-1 | Rhodamine B (20 mg L⁻¹) | ~100% | 30 min | nih.gov |
| CTF-NWU-1 | Tetracycline Hydrochloride (20 mg L⁻¹) | ~100% | 30 min | nih.gov |
Molecular Sensing and Probe Development
The inherent fluorescence of thiazolo[5,4-d]thiazole derivatives has led to their development as chemosensors for detecting various environmental contaminants. rsc.org Luminescent metal-organic frameworks (LMOFs) incorporating the TzTz moiety have been designed to detect toxic anions, aromatic compounds, and heavy metal ions in water. rsc.orgnih.gov The detection mechanism often relies on the quenching of the material's fluorescence upon interaction with the analyte. nih.gov
LMOFs constructed with 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) and dicarboxylate ligands with d¹⁰ metal cations like Cd²⁺ and Zn²⁺ have shown high selectivity and sensitivity. rsc.org These materials exhibit a strong fluorescence in the solid state and are stable in water, making them practical for real-world applications. nih.gov The high quenching constant and low detection limit of these LMOF-based sensors signify their high sensitivity in detecting pollutants. nih.gov
Furthermore, multifunctional chromogenic dipyridinium thiazolo[5,4-d]thiazole (TTz) has been explored for its potential in sensing applications. researchgate.net The fluorescence of these materials can be suppressed upon reduction, a property that can be harnessed for electron transfer sensing. nih.gov The interaction with oxygen can also alter their optical properties, suggesting their use in smart packaging to gauge the presence of oxygen. researchgate.net
Integration into Covalent Organic Frameworks (COFs) for Enhanced Performance
The integration of the thiazolo[5,4-d]thiazole unit into covalent organic frameworks (COFs) has proven to be a highly effective strategy for creating materials with enhanced performance in various applications. The rigid and planar structure of TzTz contributes to the formation of stable, porous frameworks with extended π-conjugation. researchgate.net This is beneficial for charge transport and photocatalytic activity.
In donor-acceptor COFs, the electron-deficient TzTz acts as the acceptor unit, which facilitates the separation of photogenerated electron-hole pairs, a key factor for efficient photocatalysis. researchgate.net For example, the TBTZ-COF, with TzTz as a linker, shows excellent photocatalytic degradation of pollutants. researchgate.net Another example is the PyTz-COF, constructed from electron-rich pyrene and electron-deficient TzTz, which exhibits exceptional optoelectronic properties and photocatalytic activity for sunlight-driven hydrogen evolution. rsc.orgnih.gov
The versatility of COFs allows for the tuning of their properties by selecting different building blocks. For instance, TzTz-linked COFs have been synthesized for the selective oxidation of amines under blue light, demonstrating the potential of these materials in organic synthesis.
Table 2: Performance of Thiazolo[5,4-d]thiazole-based Covalent Organic Frameworks
| COF Name | Application | Key Finding | Reference |
|---|---|---|---|
| TBTZ-COF | Photocatalytic Degradation | Degrades 99.76% of Rhodamine B in 60 min | , researchgate.net |
| PyTz-COF | Hydrogen Evolution | Hydrogen evolution rate of 2072.4 μmol g⁻¹ h⁻¹ | nih.gov |
| TpDTz-COF | Selective Amine Oxidation | Superior performance for blue light photocatalytic selective oxidation of benzylamine | , |
| CTF-NWU-1 | Hydrogen Production | Hydrogen production rate of 17,600 μmol h⁻¹ g⁻¹ | nih.gov |
Design of Electrochromic Devices
Thiazolo[5,4-d]thiazole derivatives have emerged as promising materials for the fabrication of electrochromic devices, which can change their color in response to an electrical voltage. This property is attributed to the stable and reversible redox states of the TzTz core. nih.gov
Viologen-like molecules incorporating the thiazolo[5,4-d]thiazole unit exhibit distinct and reversible color changes from yellow to dark blue at low reduction potentials. nih.gov These materials also possess strong blue fluorescence, which can be quenched upon reduction, making them suitable for multifunctional optoelectronic applications. nih.gov
Recently, π-extended viologen derivatives, Spr-MPTT and Sbu-MPTT, were synthesized by inserting a thiazolo[5,4-d]thiazole unit between bipyridine moieties. All-in-one hydrogel electrochromic devices assembled with these compounds showed color changes between yellow-green and violet or purple. These devices exhibit good cyclic stability and have high optical contrasts, demonstrating their potential for use in electrochromic smart windows. The enhanced conjugation provided by the TzTz unit allows for absorption in both the visible and near-infrared (NIR) regions.
Table 3: Electrochromic Performance of Thiazolo[5,4-d]thiazole-based Viologens
| Compound | Device Type | Color Change | Optical Contrast (at 535 nm) | Reference |
|---|---|---|---|---|
| Spr-MPTT | Hydrogel ECD | Yellow-green to Violet | 54.85% | , |
| Sbu-MPTT | Hydrogel ECD | Yellow-green to Purple | 60.17% | , |
| Dipyridinium TTz | Hydrogel Device | Yellow to Purple to Blue | 75% Transmittance Contrast | researchgate.net |
Explorations in Biological and Medicinal Chemistry Scaffold Based Research
Thiazolo[5,4-d]isothiazol-5-amine as a Novel Heterocyclic Scaffold for Bioactive Compound Discovery
The thiazolo[5,4-d]thiazole (B1587360) core, a fused heterocyclic system, is gaining significant attention in medicinal chemistry and materials science. mdpi.comrsc.org This rigid, planar structure with its extended π-conjugated system offers high oxidative stability, making it an attractive scaffold for developing novel bioactive compounds. mdpi.comrsc.org The electron-deficient nature of the sp2 nitrogen atoms within the rings further contributes to its unique electronic properties. mdpi.com While interest in this scaffold was limited for a considerable period after its initial description, its potential is now being widely recognized, particularly in the development of organic semiconductors for electronics and as a foundation for new therapeutic agents. mdpi.comrsc.org
The versatility of the thiazolo[5,4-d]thiazole scaffold allows for the synthesis of a diverse library of derivatives. mdpi.com Functionalization at various positions on the core structure enables the modulation of its biological activity and physical properties. For instance, the introduction of aryl groups can expand the conjugated system, a strategy employed in the design of materials for organic photovoltaics. rsc.org This adaptability makes it a valuable building block for creating compounds with a wide range of applications, from optoelectronic devices to new pharmaceuticals. mdpi.comrsc.org
Structure-Activity Relationship (SAR) Studies of Substituted this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold, a close structural analog to thiazolo[5,4-d]isothiazole (B575697), SAR studies have provided valuable insights. These studies have shown that substitutions at specific positions on the heterocyclic core can significantly impact their affinity for biological targets. nih.govnih.gov
For example, in a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, the nature of the substituent at the 2-position and the 5-position was found to be critical for their antagonist activity at adenosine (B11128) receptors. nih.gov The introduction of an arylmethyl group at the 2-position and an aryl or heteroaryl group at the 5-position led to compounds with high affinity for both A1 and A2A adenosine receptors. nih.gov
Similarly, for thiazolo[5,4-b]pyridine (B1319707) derivatives, another related scaffold, SAR studies identified that specific substitutions were necessary to overcome drug resistance in cancer therapy. nih.gov These studies led to the discovery of a derivative, 6r, which potently inhibited a drug-resistant mutant of the c-KIT protein, a target in gastrointestinal stromal tumors. nih.gov This highlights the power of SAR in fine-tuning the properties of these heterocyclic compounds for specific therapeutic applications.
The following table summarizes the inhibitory activities of some thiazole (B1198619) derivatives, illustrating the impact of different substitutions on their biological function.
| Compound | Target | Activity (IC50/MIC) | Reference |
| 34c,d, 35c,d, 36c,d | Bacteria | Active | nih.gov |
| 42, 46, 48, 49 | S. aureus, S. faecalis, K. pneumoniae, E. coli | MICs = 0.5–8 µg/mL | nih.gov |
| 6r | c-KIT V560G/D816V double mutant | Potent inhibitor | nih.gov |
| 4v | ROCK II | IC50 = 20 nM | semanticscholar.org |
Interaction with Biomolecular Targets (e.g., Enzyme Active Sites, Receptor Binding)
The biological effects of this compound derivatives are mediated by their interactions with specific biomolecular targets, such as enzymes and receptors. The planar structure of the thiazolo[5,4-d]pyrimidine scaffold allows it to fit into the binding cavities of various proteins. nih.gov
Molecular docking studies of 7-amino-thiazolo[5,4-d]pyrimidine derivatives with the A1 adenosine receptor have revealed key interactions. The thiazolo[5,4-d]pyrimidine core is positioned between the side chains of phenylalanine and leucine (B10760876) residues, engaging in π–π stacking interactions. nih.gov The exocyclic amine group forms hydrogen bonds with asparagine and glutamate (B1630785) residues, while a nitrogen atom in the pyrimidine (B1678525) ring also interacts with asparagine. nih.gov These interactions anchor the molecule within the binding site and are crucial for its antagonist activity.
In the case of isothiazolo[4,5-b]pyridine derivatives targeting the cyclin G-associated kinase (GAK), molecular modeling suggests that the nitrogen of the isothiazole (B42339) can form a hydrogen bond with a threonine residue in the active site. rsc.org However, the orientation of the scaffold is critical; a related isomer, isothiazolo[4,3-b]pyridine, shows potent GAK affinity, while the isothiazolo[4,5-b]pyridines are inactive. This is attributed to a less favorable pattern of hydrogen bonding and electrostatic interactions for the inactive isomer. rsc.org
These examples demonstrate the importance of specific, directional interactions in determining the biological activity of these heterocyclic compounds.
Design of Fluorescent Probes for Live-Cell Imaging and Enzyme Inhibition Studies
The unique photophysical properties of certain heterocyclic scaffolds, including those related to thiazolo[5,4-d]isothiazole, make them valuable for the development of fluorescent probes. nih.govibs.re.kr These probes can be used for a variety of applications, including live-cell imaging and monitoring enzyme activity. nih.govibs.re.kr The design of such probes often involves tethering the heterocyclic scaffold to a fluorescent moiety. nih.gov
An ideal fluorescent probe for biological imaging should be cell-permeable, photostable, and exhibit a selective response to its target. nih.govibs.re.kr For instance, a thiazolo[4,5-b]pyridine-based probe, 2-HPTP, was developed for the selective detection of zinc ions. This probe showed a significant fluorescent enhancement and a red-shift in its emission wavelength upon binding to Zn2+. nih.gov Its cell-permeability and photostability allowed for the monitoring of intracellular zinc concentrations in living cells and even in a whole organism, the nematode C. elegans. nih.gov
The development of fluorescent probes often relies on a "diversity-oriented fluorescence library" approach or computational-aided design to create molecules with the desired properties. ibs.re.krnih.gov These strategies have led to the discovery of probes that can selectively stain specific cell types or detect the presence of particular biomolecules. ibs.re.kr The ability to visualize biological processes at the molecular level provides powerful tools for research and diagnostics.
Role as Bioisostere for Other Purine (B94841) Systems
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The thiazolo[5,4-d]pyrimidine scaffold, structurally similar to the thiazolo[5,4-d]isothiazole core, is considered a bioisostere of purine. researchgate.net This similarity allows it to mimic the interactions of purines with their biological targets.
The replacement of the purine core in known bioactive compounds with a thiazolo[5,4-d]pyrimidine or a related heterocyclic system can lead to new compounds with improved properties. For example, the pyrazolo[1,5-a]-1,3,5-triazine moiety, another purine bioisostere, has been used to create analogues of the CDK inhibitor (R)-roscovitine. nih.gov This bioisosteric replacement can enhance metabolic stability and circumvent existing patents. nih.gov
Studies on triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) have explored various bioisosteric replacements of the core scaffold. nih.gov Replacing the triazolopyrimidine with a pyrazolo[3,4-d]pyrimidine or a triazolopyridazine led to a loss of activity, highlighting the importance of specific nitrogen atoms for binding. nih.gov However, replacement with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and in some cases even enhanced binding affinity. nih.gov These findings underscore the subtle yet critical role that the arrangement of heteroatoms within the scaffold plays in molecular recognition and biological function.
Future Research Directions and Emerging Opportunities
Advancing Synthetic Frontiers: The Quest for Efficiency, Atom Economy, and Regioselectivity
The development of novel synthetic routes to access the thiazolo[5,4-d]isothiazole (B575697) core and its derivatives is a cornerstone of future research. While general methods for the synthesis of thiazoles and isothiazoles are established, the focus is now shifting towards greener, more efficient, and highly selective methodologies.
Recent advancements in the synthesis of related thiazolo[5,4-d]thiazoles have showcased the use of deep eutectic solvents as an eco-friendly alternative to hazardous organic solvents. scilit.com For instance, the condensation of dithiooxamide (B146897) with aromatic aldehydes in a mixture of L-proline and ethylene (B1197577) glycol has demonstrated comparable or superior yields (20-75%) to traditional methods. scilit.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields in the preparation of symmetrical thiazolo[5,4-d]thiazoles. rsc.org
Tailoring Properties through Asymmetric Substitution
The introduction of asymmetric substituents onto the thiazolo[5,4-d]isothiazol-5-amine scaffold offers a powerful strategy for tuning its electronic and photophysical properties. The inherent electron-deficient nature of the thiazolo[5,4-d]thiazole (B1587360) core, when combined with electron-donating and electron-withdrawing groups, can induce a "push-pull" electronic effect. This effect can lead to interesting phenomena such as solvatofluorochromism, where the fluorescence of the compound is sensitive to the polarity of its environment. mdpi.comcharlotte.edu
This tunable fluorescence makes asymmetrically substituted derivatives of the thiazolo[5,4-d]isothiazole scaffold promising candidates for applications in molecular sensing and as fluorescent probes. mdpi.comcharlotte.edu For example, they are being investigated for their potential to study biological systems, such as the enzyme undecaprenyl pyrophosphate synthase (UppS), a target for antibacterial drugs. mdpi.com The sensitivity of their fluorescence to the chemical environment could provide valuable insights into the binding site of enzymes and other biological macromolecules. charlotte.edu
Future research will likely focus on synthesizing a broader range of asymmetrically substituted derivatives and systematically studying the structure-property relationships. This will involve the introduction of various functional groups to modulate the push-pull character and optimize the photophysical properties for specific applications.
Predictive Design and Optimization via Advanced Computational Modeling
Advanced computational modeling is poised to play an increasingly critical role in the design and development of novel this compound derivatives. nih.govnih.gov Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic structure, photophysical properties, and reactivity of these molecules before their synthesis. charlotte.edu
In materials science, computational screening can accelerate the discovery of new organic semiconductors with optimal properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov By calculating parameters such as HOMO/LUMO energy levels and charge transport properties, researchers can identify promising candidates for experimental investigation.
In the realm of drug discovery, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.gov This approach has already been successfully applied to the design of novel antagonists for adenosine (B11128) receptors, demonstrating the potential of this scaffold in medicinal chemistry. nih.gov Future computational work will likely involve the use of more sophisticated models to account for dynamic effects and to more accurately predict biological activity and material performance.
Integration into Supramolecular Assemblies and Nanomaterials
The rigid and planar structure of the thiazolo[5,4-d]isothiazole core makes it an excellent building block for the construction of supramolecular assemblies and nanomaterials. The ability to functionalize the scaffold with various substituents allows for the programming of intermolecular interactions, leading to self-assembly into well-defined architectures.
One emerging area is the incorporation of thiazolo[5,4-d]thiazole units into coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the heterocyclic rings can act as coordination sites for metal ions, leading to the formation of extended, porous structures. These materials have potential applications in gas storage, separation, and catalysis.
Furthermore, the unique photophysical properties of thiazolo[5,4-d]isothiazole derivatives can be harnessed in the development of advanced functional systems. Their integration into nanomaterials could lead to the creation of novel sensors, imaging agents, and components for optoelectronic devices.
Multidisciplinary Research at the Chemistry-Materials-Biology Interface
The versatile nature of the this compound scaffold positions it at the exciting interface of chemistry, materials science, and biology. Future research will undoubtedly be characterized by a multidisciplinary approach, leveraging the unique properties of this molecule to address challenges in diverse fields.
In materials science, the focus will continue to be on developing new organic electronic materials with improved performance and stability. mdpi.com The electron-deficient character of the thiazolo[5,4-d]thiazole core makes it a valuable component in donor-acceptor type materials for organic solar cells and transistors. unisi.it
In biology and medicine, the exploration of thiazolo[5,4-d]isothiazole derivatives as bioactive agents is a promising frontier. Their potential as kinase inhibitors and adenosine receptor antagonists has already been demonstrated. nih.gov Further research could uncover new therapeutic applications for this versatile scaffold. The development of fluorescent probes based on this system will also continue to be an important area of research for understanding complex biological processes. mdpi.com
The synergy between these different disciplines will be crucial for unlocking the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Thiazolo[5,4-d]isothiazol-5-amine, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via cyclization of precursors like 2-aminothiophenol with halogenated benzoic acids under acidic conditions (e.g., polyphosphoric acid or PCl₃). Optimizing dehydrating agents and temperature (typically 80–120°C) is critical for ring formation and minimizing side products. Characterization via ¹H/¹³C NMR (δ 7.2–8.0 ppm for thiazole protons) and HRMS ensures structural fidelity .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Key techniques include:
- NMR spectroscopy : Distinct aromatic proton shifts (e.g., δ 7.6 ppm for Cl substituents) and sulfur/nitrogen coupling patterns.
- IR spectroscopy : C–S stretching vibrations (~1124 cm⁻¹) confirm thiazole ring formation.
- X-ray crystallography : Resolves π-stacking and hydrogen-bonding interactions in crystalline derivatives .
Q. What are the foundational biological activities observed in thiazolo-isothiazole derivatives?
- Structural analogs demonstrate antimicrobial, anticancer, and kinase-inhibitory properties. For example, imidazo-thiazole derivatives show IC₅₀ values of 4–5 μM against gastric cancer cells (MGC-803), attributed to π-π interactions with DNA or enzyme active sites .
Advanced Research Questions
Q. How can this compound be integrated into luminescent metal-organic frameworks (LMOFs) for environmental sensing?
- The rigid, π-conjugated thiazolo-isothiazole core enhances LMOF stability and fluorescence. For instance, Py₂TTz-based MOFs detect nitroaromatics (e.g., TNP) via fluorescence quenching, with detection limits <1 ppm. Design considerations include ligand functionalization (e.g., –COOH or –NH₂ groups) to optimize metal coordination (Zn²⁺, Cd²⁺) and pore accessibility .
Q. What strategies address contradictory bioactivity data in thiazolo-isothiazole drug candidates?
- Discrepancies in IC₅₀ values (e.g., 4.64 μM vs. 12 μM for similar derivatives) may arise from substituent electronic effects or assay variability. Mitigation approaches:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups at position 5).
- Computational modeling : Density functional theory (DFT) predicts binding affinities to targets like PI3K or VEGFR2 .
Q. How can researchers optimize thiazolo-isothiazole derivatives for selective kinase inhibition?
- Key modifications:
- Linker flexibility : Introduce alkyl or polyethylene glycol (PEG) spacers to enhance target engagement (e.g., benzenesulfonamide groups for CD73 inhibition).
- Hybrid scaffolds : Fusion with purine bioisosteres improves selectivity for adenosine receptors (A2AAR antagonists with Ki < 100 nM) .
Q. What methodologies enable the use of thiazolo-isothiazole derivatives in organic electronics?
- The electron-deficient thiazolo[5,4-d]thiazole core exhibits high oxidative stability and planar geometry, enabling applications in:
- Organic semiconductors : Charge mobility >0.1 cm²/V·s in thin-film transistors.
- Electroluminescent devices : D–π–A architectures with spirobifluorene donors achieve external quantum efficiency (EQE) >15% .
Methodological Guidelines
- Data Contradiction Analysis : Cross-validate biological assays (e.g., MTT vs. clonogenic tests) and use orthogonal characterization (e.g., SPR alongside enzymatic assays) .
- Experimental Design : Prioritize modular synthesis for rapid SAR exploration (e.g., Suzuki coupling for aryl substitutions) .
- Safety Compliance : Adhere to FDA guidelines for non-therapeutic research; derivatives are not FDA-approved and require ethical handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
